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molecular formula C15H11ClF3NO3 B8367581 2-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoyl chloride CAS No. 69335-92-8

2-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoyl chloride

Cat. No. B8367581
M. Wt: 345.70 g/mol
InChI Key: MPFAFDFUXJYUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05199970

Procedure details

13.1 g (0.04 mol) of 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid (prepared according to example 3 a)) are reacted with 31.4 g (0.25 mol, about 20 ml) of thionyl chloride by boiling under reflux while continuously introducing nitrogen and constantly stirring for 3 hours. After distilling off the excess thionyl chloride with exclusion of moisture under reduced pressure, a distillation residue is obtained which can be directly used for further transformation.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:21]=[CH:20][C:13]([O:14][CH:15]([CH3:19])[C:16](O)=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1.S(Cl)([Cl:26])=O>>[F:1][C:2]([F:23])([F:22])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:21]=[CH:20][C:13]([O:14][CH:15]([CH3:19])[C:16]([Cl:26])=[O:17])=[CH:12][CH:11]=2)=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)O)C)C=C1)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
constantly stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux while continuously introducing nitrogen
DISTILLATION
Type
DISTILLATION
Details
After distilling off the excess thionyl chloride with exclusion of moisture under reduced pressure
CUSTOM
Type
CUSTOM
Details
a distillation residue is obtained which

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)Cl)C)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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